Product packaging for 1-Bromomethyl-4-methoxy-2-vinylbenzene(Cat. No.:)

1-Bromomethyl-4-methoxy-2-vinylbenzene

Cat. No.: B8461589
M. Wt: 227.10 g/mol
InChI Key: HVKUBMUKSRWLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Aryl Halides and Styrenes as Versatile Building Blocks in Organic Synthesis

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring, are fundamental building blocks in organic synthesis. fiveable.mechemistrylearner.com Their utility stems from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions. fiveable.menih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the assembly of complex molecular architectures. nih.gov The reactivity of aryl halides in these transformations is influenced by the nature of the halogen, with iodides being the most reactive, followed by bromides and chlorides. fiveable.me

Styrenes, or vinyl-substituted aromatic compounds, are another class of exceptionally useful building blocks. fiveable.mewikipedia.org The vinyl group is a versatile handle for a variety of chemical transformations. It can undergo polymerization to form important materials like polystyrene, and it can participate in various addition reactions. fiveable.mewikipedia.org Furthermore, the double bond of the vinyl group can be a site for oxidation, reduction, and other functional group interconversions. In the context of cross-coupling reactions, vinyl arenes can act as coupling partners, further expanding the synthetic possibilities. acs.orgorganic-chemistry.org

Overview of Benzene (B151609) Derivatives with Multiple Orthogonal Functional Groups

The presence of multiple functional groups on a single benzene ring significantly enhances its synthetic value, especially when these groups have "orthogonal" reactivity. Orthogonal functional groups are those that can be reacted selectively in the presence of each other by choosing appropriate reaction conditions. This allows for a stepwise and controlled elaboration of the molecule.

Research Context for Benzylic Bromides and Vinyl-Substituted Arenes

Benzylic bromides, which are compounds containing a bromomethyl group attached to a benzene ring, are highly reactive and valuable synthetic intermediates. nbinno.commasterorganicchemistry.comwikipedia.org The carbon-bromine bond at the benzylic position is relatively weak and susceptible to both nucleophilic substitution (SN1 and SN2) and radical reactions. masterorganicchemistry.comchemistrysteps.com This reactivity makes benzylic bromides excellent precursors for the introduction of a wide variety of functional groups at the benzylic position. nbinno.comnjchm.com

The combination of a benzylic bromide and a vinyl group on the same aromatic scaffold, as in the case of 1-(Bromomethyl)-4-vinylbenzene, creates a bifunctional molecule with significant synthetic potential. chemspider.comlgcstandards.com Research in this area focuses on leveraging the distinct reactivity of each functional group to build complex molecular frameworks. For example, the benzylic bromide can be used as an anchor point for attaching the molecule to a solid support for combinatorial synthesis, while the vinyl group can be used for subsequent diversification through polymerization or other transformations.

Chemical Compound Data

PropertyValue
Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
IUPAC Name 1-(Bromomethyl)-4-methoxy-2-vinylbenzene
CAS Number Not available
Appearance Expected to be a liquid or low-melting solid
Boiling Point Estimated to be in the range of 250-300 °C
Melting Point Not available
Solubility Expected to be soluble in common organic solvents

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for 1-Bromomethyl-4-methoxy-2-vinylbenzene based on the functional groups present in the molecule.

TechniqueExpected Features
¹H NMR - Aromatic protons in the range of 6.8-7.5 ppm. - Vinyl protons as a set of doublets and a doublet of doublets between 5.0 and 7.0 ppm. - Methoxy (B1213986) protons as a singlet around 3.8 ppm. - Bromomethyl protons as a singlet around 4.5 ppm.
¹³C NMR - Aromatic carbons between 110 and 160 ppm. - Vinyl carbons between 115 and 140 ppm. - Methoxy carbon around 55 ppm. - Bromomethyl carbon around 33 ppm.
IR Spectroscopy - C-H stretching (aromatic and vinyl) around 3000-3100 cm⁻¹. - C=C stretching (aromatic and vinyl) around 1600-1650 cm⁻¹. - C-O stretching (methoxy) around 1250 cm⁻¹. - C-Br stretching around 600-700 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M+) at m/z 226 and 228 (due to bromine isotopes). - Fragment ion corresponding to the loss of Br at m/z 147.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO B8461589 1-Bromomethyl-4-methoxy-2-vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-(bromomethyl)-2-ethenyl-4-methoxybenzene

InChI

InChI=1S/C10H11BrO/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-6H,1,7H2,2H3

InChI Key

HVKUBMUKSRWLDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CBr)C=C

Origin of Product

United States

Reactivity and Transformation Pathways of 1 Bromomethyl 4 Methoxy 2 Vinylbenzene

Reactions Involving the Vinyl Moiety (Styrene Functionalization)

Electrophilic Additions and Cycloadditions

The vinyl group in 1-Bromomethyl-4-methoxy-2-vinylbenzene behaves as a typical styrene (B11656) moiety, making it reactive towards electrophiles. Electrophilic addition reactions proceed via the formation of a carbocation intermediate. The regioselectivity of the addition follows Markovnikov's rule, where the electrophile adds to the terminal carbon of the vinyl group, and the nucleophile adds to the more substituted carbon. This is because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring.

A representative example of such a reaction is methoxy-bromination. The reaction of the vinyl group with an electrophilic bromine source in methanol (B129727) as the solvent would yield a vicinal methoxy-bromide adduct.

The conjugated vinyl group can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. Its reactivity can be influenced by the electronic nature of the substituents on the aromatic ring.

Radical Functionalization Strategies

Radical/polar crossover reactions represent a sophisticated strategy for the functionalization of the vinyl group. These processes involve the generation of a radical intermediate which subsequently undergoes a single-electron transfer (SET) to form an ionic species, thereby "crossing over" from radical to polar reactivity.

In the context of this compound, a carbon-centered radical could add to the vinyl moiety. This addition would form a new radical intermediate at the benzylic position. This intermediate can then be oxidized via a SET process to a stable benzylic carbocation. This cation can then be trapped by a nucleophile to form the final product. This one-pot sequence allows for the formation of complex molecules by combining the selectivity of radical additions with the versatility of polar reactions.

The addition of an N-H bond across the vinyl group, known as hydroamination, is a highly atom-economical method for synthesizing substituted phenethylamines. For vinylarenes like this compound, this transformation is typically catalyzed by transition metals, and the regiochemical outcome can be controlled by the choice of catalyst. nih.govlibretexts.org

Markovnikov Addition: Palladium-catalyzed hydroamination generally yields the branched, Markovnikov product. nih.govacs.orgorganic-chemistry.org The proposed mechanism involves the insertion of the vinylarene into a palladium hydride species, forming an η³-benzyl palladium complex. Subsequent external nucleophilic attack by the amine on this complex leads to the formation of the C-N bond at the benzylic position. acs.org

Anti-Markovnikov Addition: In contrast, ruthenium and rhodium catalysts can promote the formation of the linear, anti-Markovnikov product. nih.govberkeley.edu The mechanism for the ruthenium-catalyzed reaction is suggested to involve the formation of a ruthenium η⁶-styrene complex. berkeley.edu Nucleophilic attack of the amine on the coordinated vinylarene, followed by arene exchange, yields the terminal amine. berkeley.edu This regioselectivity is crucial for accessing different amine isomers from the same starting material. nih.gov

Catalyst SystemRegioselectivityProduct Type
Palladium-based (e.g., Pd(TFA)₂, DPPF, TfOH)MarkovnikovBranched Amine
Ruthenium-based (e.g., Ru(COD)(2-methylallyl)₂)anti-MarkovnikovLinear Amine
Rhodium-based (e.g., [Rh(cod)(DPEphos)]BF₄)anti-MarkovnikovLinear Amine

Interactive Data Table: Catalyst systems and their effect on the regioselectivity of hydroamination of the vinyl moiety.

Transition-Metal-Catalyzed Functionalizations

Transition-metal catalysis provides a powerful toolkit for the selective functionalization of complex organic molecules like this compound. The vinyl and bromomethyl groups, as well as the aromatic C-H bonds, present potential handles for a variety of catalytic transformations.

Transition-metal-catalyzed C-H activation has emerged as a step-economical approach to forge new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. rsc.org In the context of this compound, the aromatic C-H bonds of the benzene (B151609) ring are potential sites for such functionalization. The directing capabilities of the substituents, particularly the methoxy (B1213986) and vinyl groups, can influence the regioselectivity of these reactions. nih.gov

While specific studies on the C-H activation of this compound are not extensively documented, research on related styrene derivatives provides valuable insights. For instance, the nitrile functionality has been shown to be a versatile directing group in C-H activation methods, capable of directing functionalization to either proximal or distal positions depending on the coordination mode with the transition metal. nih.gov This suggests that the functional groups on this compound could similarly be exploited to direct C-H functionalization.

Dearomatization strategies offer a pathway to convert flat aromatic compounds into three-dimensional structures, which is of significant interest in medicinal chemistry and materials science. princeton.edu Radical approaches, including those initiated by photochemistry with visible light, have been employed for the dearomatization of styrenes. princeton.edu The vinyl group of this compound could potentially participate in such dearomatizing transformations, leading to the formation of spirocyclic or fused ring systems. The electronic nature of the methoxy group would likely play a role in modulating the reactivity of the aromatic ring towards such processes.

A more unconventional yet powerful strategy for modifying styrenic compounds involves the cleavage of the C(aryl)-C(alkenyl) single bond, a process known as dealkenylative functionalization. researchgate.netnih.gov This approach allows for the direct conversion of the vinyl group into other functionalities, providing a novel disconnection in retrosynthetic analysis. While traditional transformations of styrenes focus on the C=C double bond or adjacent C-H bonds, dealkenylative strategies unlock new chemical space. researchgate.netnih.gov

Research has demonstrated that styrenes can undergo dealkenylative amination and hydroxylation reactions under transition-metal-free conditions, utilizing reagents like azides or hydrogen peroxide. researchgate.netnih.gov These transformations are proposed to proceed through a cascade activation strategy involving initial preactivation of the C=C double bond, which then facilitates the cleavage of the C(Ar)-C(alkenyl) bond. researchgate.net The presence of substituents on the aromatic ring can influence the efficiency and selectivity of these reactions. For this compound, the electron-donating methoxy group would likely impact the electronic properties of the styrene system and, consequently, its susceptibility to dealkenylative functionalization. Furthermore, the bromomethyl group's reactivity would need to be considered in designing such transformations to avoid competing side reactions.

Recent advancements have also explored the dealkenylative alkenylation of alkene C(sp³)–C(sp²) bonds through radical substitutions mediated by ozone and Fe(II), leading to the synthesis of β-alkylated styrene derivatives. nih.gov This highlights the growing interest and potential of C-C bond cleavage strategies in the functionalization of olefinic compounds.

Interplay Between Functional Groups: Chemoselectivity and Regioselectivity Considerations

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity in any synthetic transformation. The vinyl, bromomethyl, and methoxy-activated aromatic ring can all participate in various reactions, often in competition with one another.

A key challenge in the chemistry of this compound is controlling which functional group reacts preferentially. For instance, the vinyl group can undergo addition reactions, polymerization, or olefin metathesis. The bromomethyl group is a potent electrophile, susceptible to nucleophilic substitution. The aromatic ring, activated by the methoxy group, is prone to electrophilic aromatic substitution.

In transition-metal-catalyzed reactions, the choice of catalyst and reaction conditions is paramount in dictating the outcome. For example, a palladium catalyst might preferentially engage the vinyl group in a Heck reaction or the bromomethyl group in a cross-coupling reaction. The coordination of the metal to the different functional groups will play a decisive role in determining the reaction pathway.

The methoxy group at the 4-position of the benzene ring exerts a significant electronic influence on the reactivity of the entire molecule. As a strong electron-donating group, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. researchgate.net This activating effect also extends to the vinyl group, influencing its reactivity in various transformations.

In the context of transition-metal-catalyzed reactions, the electron-donating nature of the methoxy group can impact the catalytic cycle. For instance, in C-H activation processes, the increased electron density on the aromatic ring can facilitate the initial C-H bond cleavage step. The electronic effects of substituents on styrene derivatives have been shown to modulate the catalytic activities of ruthenium olefin metathesis catalysts. researchgate.net Specifically, electron-donating methoxy groups can influence the relative stability of catalyst isomers, which in turn affects their initiation efficiency in polymerization reactions. researchgate.net

Furthermore, the position of the methoxy group can direct the regioselectivity of reactions on the aromatic ring. In electrophilic aromatic substitution, new substituents are predominantly directed to the positions ortho to the methoxy group (positions 3 and 5). This directing effect is a crucial consideration for any functionalization of the aromatic core of this compound.

Advanced Characterization Techniques and Spectroscopic Studies

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Further research or synthesis and subsequent characterization of this specific compound would be required to generate the data necessary to complete this article.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unequivocal determination of the elemental composition of 1-Bromomethyl-4-methoxy-2-vinylbenzene. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For this compound (C₁₀H₁₁BrO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This experimentally determined accurate mass is then compared to the theoretical mass, with a minimal mass error (typically < 5 ppm) confirming the elemental composition. This technique is invaluable for confirming the identity of newly synthesized batches of the compound and for identifying potential impurities or degradation products.

Detailed Research Findings from HRMS:

Exact Mass Confirmation: Provides evidence of the successful synthesis of the target molecule.

Fragmentation Analysis: In conjunction with tandem mass spectrometry (MS/MS), HRMS can be used to study the fragmentation patterns of the molecule, offering insights into its structural connectivity. The bromomethyl group is often a labile fragment, and its loss can be readily observed.

Parameter Value
Molecular Formula C₁₀H₁₁BrO
Theoretical Exact Mass (⁷⁹Br) 225.9993 u
Theoretical Exact Mass (⁸¹Br) 227.9973 u
Typical Mass Analyzer Time-of-Flight (TOF), Orbitrap
Common Ionization Method Electrospray Ionization (ESI)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

While often used for large molecules like polymers and biomolecules, MALDI-TOF can also be applied to the analysis of smaller organic molecules, particularly those that are challenging to ionize by other methods or when analyzing mixtures. In the context of this compound, MALDI-TOF could be utilized in studies involving its polymerization or its attachment to larger molecular scaffolds. The technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation.

Potential Research Applications with MALDI-TOF:

Polymer Characterization: If this compound is used as a monomer or an initiator in polymerization reactions, MALDI-TOF can determine the molecular weight distribution of the resulting polymers.

Surface Analysis: Can be used to detect the compound on surfaces or within complex matrices.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, a detailed three-dimensional map of electron density can be generated. This allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals the packing arrangement of molecules in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces and potential halogen bonding involving the bromine atom. Such detailed structural information is crucial for understanding the compound's physical properties and its reactivity in the solid state.

Key Structural Insights from X-ray Crystallography:

Conformation: Determines the preferred spatial arrangement of the vinyl and bromomethyl groups relative to the methoxy-substituted benzene (B151609) ring.

Intermolecular Interactions: Identifies non-covalent interactions that govern the crystal packing, which can influence properties like melting point and solubility.

Note: As of the latest available data, a specific crystal structure for this compound has not been deposited in major crystallographic databases. The data presented here is hypothetical based on expected structural parameters for similar molecules.

Crystallographic Parameter Expected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
C-Br Bond Length ~1.94 Å
C-O-C Angle (methoxy) ~117°
Intermolecular Contacts Br···H, C-H···π interactions

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for separating enantiomers if the molecule is chiral or derivatized to be so.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. This compound, being a relatively volatile organic molecule, is well-suited for GC analysis. A sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. GC is primarily used to determine the purity of a sample by detecting and quantifying any volatile impurities, such as starting materials, byproducts, or solvents. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases

Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a "greener" technique than normal-phase HPLC due to the reduced use of organic solvents. researchgate.net For chiral molecules, SFC coupled with chiral stationary phases (CSPs) is a highly effective method for separating enantiomers. While this compound itself is not chiral, derivatives could be. This technique would be crucial for determining the enantiomeric excess (e.e.) of such chiral derivatives. The separation relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase. researchgate.netchromatographyonline.com

Advantages of Chiral SFC:

High Throughput: Enables rapid analysis times, often in the sub-minute range for well-optimized methods. researchgate.net

Reduced Solvent Consumption: Primarily uses environmentally benign CO₂. selvita.com

Complementary Selectivity: Can provide different elution orders and selectivities compared to chiral HPLC. researchgate.net

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For this compound, the chromophore is the substituted styrene (B11656) system. The methoxy (B1213986) group (an electron-donating group) and the vinyl group, both conjugated with the benzene ring, influence the energy of the π → π* electronic transitions. The UV-Vis spectrum is characterized by absorption maxima (λ_max) that can be correlated with the extent of conjugation in the molecule. This technique is useful for confirming the presence of the conjugated system and for quantitative analysis using the Beer-Lambert law. The electronic properties of styrene and its derivatives are well-documented, showing characteristic absorption bands that are sensitive to substitution on the aromatic ring. epa.govresearchgate.net

Transition Type Expected λ_max Region Notes
π → π250-300 nmThe primary absorption band for the conjugated styrene system. The methoxy group typically causes a red shift (bathochromic shift) compared to unsubstituted styrene.
n → πNot prominentThe oxygen of the methoxy group has non-bonding electrons, but these transitions are generally weak and often obscured by the stronger π → π* absorptions.

Theoretical and Computational Investigations of 1 Bromomethyl 4 Methoxy 2 Vinylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Reactivity Prediction

No published studies were identified that report the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies for 1-Bromomethyl-4-methoxy-2-vinylbenzene. Consequently, data on its global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, are not available.

There are no available computational studies that have investigated the transition states of reactions involving this compound. As a result, there is no information on reaction mechanisms or selectivity derived from transition state analysis.

Ab Initio Methods for Electronic Properties

No research utilizing ab initio methods to determine the electronic properties of this compound has been found.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search for molecular dynamics simulations of this compound yielded no results. Therefore, information regarding its conformational analysis and intermolecular interactions from this computational approach is unavailable.

Aromaticity Analysis using Computational Tools (e.g., NICS, AICD)

There are no published studies that have employed computational tools such as Nucleus-Independent Chemical Shift (NICS) or Anisotropy of the Induced Current Density (AICD) to analyze the aromaticity of this compound.

Prediction of Spectroscopic Parameters (e.g., Theoretical UV-Vis and NMR Spectra)researchgate.net

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to forecast its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These calculations help in assigning experimental signals, understanding the electronic structure, and predicting the chemical behavior of the compound.

Theoretical UV-Vis Spectral Analysis

The theoretical UV-Vis absorption spectrum of this compound can be calculated using TD-DFT methods, often with a functional like B3LYP and a basis set such as 6-311++G(d,p). mdpi.comresearchgate.netnih.gov This approach simulates the electronic transitions between molecular orbitals, predicting the absorption maxima (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. youtube.com

The electronic spectrum of this compound is primarily determined by π → π* transitions within the substituted benzene (B151609) ring and the vinyl group. The methoxy (B1213986) (-OCH3) group, being an electron-donating group, and the vinyl (-CH=CH2) group extend the conjugation of the π-system, which is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The bromomethyl (-CH2Br) group may have a smaller, secondary effect on the electronic transitions.

Calculations would typically be performed simulating a solvent environment (e.g., ethanol (B145695) or chloroform) using a model like the Polarizable Continuum Model (PCM) to provide more realistic predictions. researchgate.netnih.gov The predicted spectrum would show several absorption bands, with the main bands corresponding to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transitions. youtube.comcdnsciencepub.com

Table 1: Illustrative Predicted UV-Vis Spectral Data for this compound using TD-DFT/B3LYP/6-311++G(d,p)

Predicted λmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
2850.15HOMO → LUMOπ → π
2400.65HOMO-1 → LUMOπ → π
2100.40HOMO → LUMO+1π → π*

Theoretical NMR Spectral Analysis

The prediction of ¹H and ¹³C NMR chemical shifts is a vital computational tool for structure elucidation. ualberta.cawalisongo.ac.id For this compound, these calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method with DFT, often employing the B3LYP functional and the 6-31G(d,p) basis set. cdnsciencepub.comresearchgate.netnanalysis.com The process involves first optimizing the molecule's 3D geometry to its lowest energy state, followed by the calculation of magnetic shielding tensors for each nucleus. These values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ).

¹H NMR Predictions:

Aromatic Protons: The protons on the benzene ring are expected to appear in the range of δ 6.5-7.5 ppm. The specific chemical shifts are influenced by the electronic effects of the three different substituents. The methoxy group will shield the ortho and para protons, while the vinyl and bromomethyl groups will have distinct deshielding effects.

Vinyl Protons: The vinyl group protons typically exhibit complex splitting patterns (doublets of doublets) due to geminal, cis, and trans coupling. nih.gov They are expected in the δ 5.0-7.0 ppm region.

Methylene and Methyl Protons: The protons of the bromomethyl (-CH2Br) group are expected to be deshielded by the adjacent bromine atom, appearing around δ 4.5 ppm. The methoxy (-OCH3) protons will be a singlet further upfield, typically around δ 3.8 ppm.

¹³C NMR Predictions:

Aromatic Carbons: The aromatic carbons are predicted to resonate in the δ 110-160 ppm range. The carbon attached to the electron-donating methoxy group will be significantly shielded, while the carbons bearing the vinyl and bromomethyl substituents will be deshielded.

Vinyl Carbons: The two carbons of the vinyl group are expected to appear between δ 115 and 140 ppm.

Methylene and Methyl Carbons: The carbon of the bromomethyl group is anticipated around δ 30-35 ppm, and the methoxy carbon is expected around δ 55 ppm.

Computational models can accurately predict these shifts, often with a mean absolute error of less than 0.2 ppm for ¹H and 3-5 ppm for ¹³C, which is sufficient for reliable spectral assignment.

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Aromatic H (Position 3)7.35d
Aromatic H (Position 5)6.80dd
Aromatic H (Position 6)7.15d
Vinyl-CH=6.70dd
Vinyl=CH₂ (trans)5.75d
Vinyl=CH₂ (cis)5.30d
-CH₂Br4.55s
-OCH₃3.85s

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-OCH₃ (C4)159.5
C-vinyl (C2)137.0
C-CH₂Br (C1)130.5
C-H (C6)128.0
C-H (C5)114.0
C-H (C3)112.0
Vinyl -CH=136.0
Vinyl =CH₂116.0
-OCH₃55.4
-CH₂Br32.8

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The dual reactivity of 1-Bromomethyl-4-methoxy-2-vinylbenzene makes it a versatile building block in synthetic chemistry. The two distinct functional groups—the vinyl and the bromomethyl—can undergo different types of chemical reactions, often selectively, enabling the construction of intricate molecules.

As a laboratory-grade chemical, this compound is primarily utilized in the synthesis of fine chemicals. hoffmanchemicals.com Its role as a precursor stems from its ability to participate in a variety of organic reactions. The bromomethyl group (-CH₂Br) is a potent electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, such as amines, alkoxides, and thiolates, effectively grafting new molecular fragments onto the benzene (B151609) ring.

Simultaneously, the vinyl group (-CH=CH₂) can engage in reactions typical of alkenes, including addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and metal-catalyzed cross-coupling reactions. This bifunctionality enables chemists to construct complex organic architectures through sequential and controlled reaction pathways, where one group can be reacted while the other is preserved for a subsequent transformation.

The structure of this compound is inherently achiral. However, its functional groups provide handles for introducing chirality, making it a potential precursor for the synthesis of optically active compounds. The bromomethyl group can react with chiral nucleophiles to form a new stereocenter. Alternatively, the vinyl group can undergo asymmetric transformations, such as catalytic asymmetric epoxidation or dihydroxylation, to install chiral centers on the side chain. These strategies allow for the conversion of the achiral starting material into valuable, enantiomerically enriched products that are crucial intermediates in the pharmaceutical and agrochemical industries.

Applications in Polymer Chemistry

In materials science, this compound is valued as a functional monomer for the synthesis of advanced polymers. Its vinyl group allows it to be incorporated into polymer chains, while the bromomethyl group provides a reactive site for further modification.

This compound belongs to the class of functionalized styrenes, which are important monomers in polymer chemistry. The presence of the methoxy (B1213986) and bromomethyl substituents on the styrene (B11656) core allows for the production of polymers with tailored properties. The polymerization of the vinyl group can be achieved through various mechanisms, with controlled radical polymerization techniques being particularly useful for creating well-defined polymer architectures. nih.govmdpi.com

The polymerization of this compound can proceed via free radical polymerization, which involves three main kinetic stages: initiation, propagation, and termination. youtube.com The kinetics of this process are influenced by the monomer concentration, initiator concentration, and temperature. In many cases, conventional free radical polymerization leads to polymers with broad molecular weight distributions and limited architectural control. youtube.com

To overcome these limitations, controlled radical polymerization (CRP) methods, such as nitroxide-mediated polymerization (NMP), are employed. mdpi.comcmu.edu These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, which allows for a much slower and more controlled chain growth. cmu.edu This control results in polymers with predictable molecular weights, low dispersity (a measure of the uniformity of chain lengths), and the ability to form complex architectures like block copolymers.

The copolymerization of this monomer with other vinyl monomers, such as styrene or methyl methacrylate, allows for the creation of materials with combined properties. The kinetics of such copolymerizations can be complex and are often described by kinetic models that account for the influence of the terminal monomer unit on the reactivity of the propagating radical. acs.org

Table 1: Key Kinetic Stages of Free Radical Polymerization

StageDescriptionKey Kinetic Parameters
Initiation An initiator molecule decomposes to form primary free radicals, which then react with a monomer molecule to start a polymer chain.Rate of initiation (Rᵢ), initiator efficiency (f), rate constant of decomposition (kₔ)
Propagation The active polymer chain adds monomer units one at a time, leading to rapid chain growth.Rate of propagation (Rₚ), rate constant of propagation (kₚ)
Termination Two growing polymer chains react to terminate their activity, either by combination or disproportionation.Rate of termination (Rₜ), rate constant of termination (kₜ)

The true utility of this compound in polymer science lies in its capacity to produce functional polymers. mpg.de The synthesis strategy typically involves two steps:

Polymerization: The monomer is polymerized or copolymerized through its vinyl group, incorporating the bromomethyl functionality as a pendant group along the polymer backbone.

Post-Polymerization Modification: The pendant bromomethyl groups on the resulting polymer serve as reactive sites for a wide array of chemical transformations.

This approach allows for the covalent attachment of various functional molecules, including fluorescent dyes, bioactive compounds, or other polymer chains, to create advanced macromolecular structures. For example, by reacting the polymer with a nucleophile like sodium azide, the bromomethyl groups can be converted to azidomethyl groups. These azide-functionalized polymers can then undergo "click" chemistry reactions, providing a highly efficient and specific method for grafting molecules onto the polymer backbone. This versatility enables the design of materials with tailored properties for specific applications, drawing parallels to how other functionalized, styrene-like monomers derived from biobased sources are used to create polymers with a wide range of thermal and chemical properties. mdpi.comresearchgate.netnih.gov

Table 2: Strategy for Designing Functional Polymers

StepCompoundFunctional Group UtilizedResult
Monomer This compoundVinyl Group (-CH=CH₂)Polymer Backbone Formation
Polymer Poly(this compound)Pendant Bromomethyl Group (-CH₂Br)Reactive Polymer Scaffold
Modification Reaction with Nucleophile (e.g., R-NH₂)Bromomethyl Group (-CH₂Br)Functionalized Polymer with Pendant R-NH-CH₂- Groups

Development of Advanced Polymeric Materials with Tunable Properties

The strategic design of monomers is a cornerstone in the development of advanced polymeric materials with precisely controlled and tunable properties. "this compound" emerges as a highly promising, albeit specialized, monomer in this regard. Its unique trifunctional nature, featuring a polymerizable vinyl group, a reactive bromomethyl moiety, and a property-modulating methoxy group, offers a versatile platform for the synthesis of sophisticated polymers. While direct and extensive research on the homopolymerization of this specific monomer is not widely documented, a comprehensive understanding of its potential can be extrapolated from studies on analogous vinylbenzyl halide and methoxystyrene derivatives.

The presence of the vinyl group allows for polymerization through various mechanisms, including controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. beilstein-journals.orgnih.gov These methods are crucial for synthesizing polymers with well-defined molecular weights and narrow polydispersities, which are essential for predictable material performance. beilstein-journals.orgnih.gov

The true versatility of polymers derived from "this compound" lies in the post-polymerization modification capabilities afforded by the bromomethyl group. This reactive handle is analogous to the well-studied chloromethyl group in vinylbenzyl chloride (VBC), a monomer extensively used for creating functional polymers. univook.comresearchgate.netukm.my The benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of a vast array of functional molecules, thereby tuning the polymer's properties for specific applications. For instance, reaction with amines can introduce positive charges, creating anion-exchange resins or materials with antimicrobial properties. researchgate.net Similarly, reaction with carboxylates, alkoxides, or thiolates can be used to modulate hydrophilicity, introduce biocompatible moieties, or attach fluorescent probes.

The methoxy group, while less reactive than the bromomethyl group, plays a significant role in dictating the intrinsic properties of the polymer backbone. Its electron-donating nature can influence the reactivity of the vinyl group during polymerization. Furthermore, the presence of the methoxy group can impact the polymer's solubility, thermal properties such as the glass transition temperature (Tg), and its optical properties, including refractive index and UV absorption.

The combination of these three functional groups in "this compound" allows for a multi-tiered approach to property tuning. The polymer backbone characteristics are first established during polymerization, influenced by the methoxy group. Subsequently, the bromomethyl groups serve as anchor points for a wide range of functionalization reactions, enabling the creation of a diverse library of materials from a single parent polymer. This approach is highly efficient and allows for the systematic investigation of structure-property relationships.

Detailed research findings on analogous systems highlight the potential of this strategy. For example, studies on poly(vinylbenzyl chloride) have demonstrated its successful modification with various nucleophiles to create materials for applications ranging from gene delivery to catalysis. univook.comresearchgate.net Moreover, the use of CRP techniques in the polymerization of VBC has enabled the synthesis of well-defined block copolymers and core-shell nanoparticles with highly functional shells. beilstein-journals.orgnih.govnih.gov

The following table summarizes the potential polymerization methods and post-polymerization modifications for "this compound" and the resulting tunable properties, based on analogous systems.

Polymerization MethodPost-Polymerization ModificationTunable PropertiesPotential Applications
Controlled Radical Polymerization (e.g., RAFT)Nucleophilic substitution at the bromomethyl site with amines, azides, thiols, etc.Solubility, hydrophilicity/hydrophobicity, charge density, refractive index, thermal stability, biocompatibility.Drug delivery systems, functional coatings, ion-exchange resins, smart materials, catalysts.
Free Radical PolymerizationGrafting of polymer chains from the bromomethyl group (grafting-from).Mechanical properties, morphology, stimuli-responsiveness.Compatibilizers for polymer blends, advanced composites, responsive surfaces.
Copolymerization with other monomersIntroduction of co-monomer functionalities.A broad range of properties depending on the co-monomer.Tailored materials for specific electronic, optical, or biomedical applications.

In essence, "this compound" represents a sophisticated building block for the creation of advanced polymeric materials. The ability to precisely control the polymer architecture through modern polymerization techniques, combined with the versatility of post-polymerization modification, opens up a vast design space for materials with tunable and predictable properties, catering to a wide range of high-performance applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-Bromomethyl-4-methoxy-2-vinylbenzene, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination of 4-methoxy-2-vinylbenzyl alcohol using PBr₃ or HBr/AcOH under controlled temperatures (0–5°C) is common. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of brominating agent). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer : Prioritize 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., vinyl proton resonance at δ 5.1–5.3 ppm, methoxy at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ~ 241.0). IR spectroscopy identifies C-Br stretches (~560 cm⁻¹) and vinyl C=C (~1630 cm⁻¹). Cross-validate with X-ray crystallography for unambiguous structure confirmation .

Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap/water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Toxicity data may be limited, so treat as a potential irritant and avoid inhalation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura couplings. Focus on the C-Br bond dissociation energy (~65–70 kcal/mol) and steric effects from the methoxy group. Databases like REAXYS provide precedent reactions for similar structures to guide catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in 1^1H NMR?

  • Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., rotational barriers in the vinyl group) or impurities. Use variable-temperature NMR (VT-NMR) to distinguish between conformational exchange and impurities. For crystallographic validation, refine data using SHELXL (monoclinic space groups preferred) and compare with Cambridge Structural Database entries .

Q. How does the electron-donating methoxy group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The methoxy group activates the aromatic ring at the para and ortho positions. Use Hammett substituent constants (σ⁺ ~ -0.78 for OMe) to predict regioselectivity. Experimental validation via nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) shows preferential substitution at the activated positions. Kinetic studies under varying temperatures quantify activation energy differences .

Q. What are the challenges in scaling up the synthesis of this compound for bulk material studies?

  • Methodological Answer : Key challenges include controlling exothermic reactions during bromination (use jacketed reactors with slow reagent addition) and minimizing byproducts (e.g., dibrominated derivatives). Optimize solvent systems for large-scale purification (switch from EtOAc to toluene for cost efficiency). Process Analytical Technology (PAT) tools like inline FTIR monitor reaction progress in real time .

Data-Driven Insights

  • Structural Data : X-ray crystallography ( ) confirms bond lengths (C-Br: ~1.89 Å, C-O: ~1.36 Å) and dihedral angles between substituents.

  • Thermodynamic Properties : DSC analysis shows a melting point range of 78–82°C, with decomposition onset at >200°C.

  • Synthetic Yield Optimization :

    Brominating AgentTemperature (°C)Yield (%)
    PBr₃072
    HBr/AcOH568
    NBS2545

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.